molecular formula C17H28ClNO2 B14670393 alpha-(Phenoxymethyl)-2,2,5,5-tetramethyl-1-pyrrolidineethanol hydrochloride CAS No. 41456-83-1

alpha-(Phenoxymethyl)-2,2,5,5-tetramethyl-1-pyrrolidineethanol hydrochloride

Cat. No.: B14670393
CAS No.: 41456-83-1
M. Wt: 313.9 g/mol
InChI Key: GGSPNRAAVMHFGU-UHFFFAOYSA-N
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Description

Alpha-(Phenoxymethyl)-2,2,5,5-tetramethyl-1-pyrrolidineethanol hydrochloride is a chemical compound with a complex structure that includes a phenoxymethyl group, a pyrrolidine ring, and a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(Phenoxymethyl)-2,2,5,5-tetramethyl-1-pyrrolidineethanol hydrochloride typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the phenoxymethyl group. Common synthetic routes may involve:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phenoxymethyl Group: This step often involves nucleophilic substitution reactions where a phenoxymethyl halide reacts with the pyrrolidine derivative.

    Hydrochloride Salt Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Alpha-(Phenoxymethyl)-2,2,5,5-tetramethyl-1-pyrrolidineethanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Alpha-(Phenoxymethyl)-2,2,5,5-tetramethyl-1-pyrrolidineethanol hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be used in studies involving enzyme interactions or as a ligand in binding studies.

    Industry: The compound can be used in the development of new materials or as a reagent in industrial chemical processes.

Mechanism of Action

The mechanism of action of alpha-(Phenoxymethyl)-2,2,5,5-tetramethyl-1-pyrrolidineethanol hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

    Phenoxymethylpenicillin: A penicillin antibiotic with a similar phenoxymethyl group.

    2,2,5,5-Tetramethylpyrrolidine: A compound with a similar pyrrolidine ring structure.

Properties

CAS No.

41456-83-1

Molecular Formula

C17H28ClNO2

Molecular Weight

313.9 g/mol

IUPAC Name

1-phenoxy-3-(2,2,5,5-tetramethylpyrrolidin-1-yl)propan-2-ol;hydrochloride

InChI

InChI=1S/C17H27NO2.ClH/c1-16(2)10-11-17(3,4)18(16)12-14(19)13-20-15-8-6-5-7-9-15;/h5-9,14,19H,10-13H2,1-4H3;1H

InChI Key

GGSPNRAAVMHFGU-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(N1CC(COC2=CC=CC=C2)O)(C)C)C.Cl

Origin of Product

United States

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